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molecular formula C8H12N2OS B8813861 2-(Butylthio)pyrimidin-4(1H)-one CAS No. 54774-97-9

2-(Butylthio)pyrimidin-4(1H)-one

Cat. No. B8813861
M. Wt: 184.26 g/mol
InChI Key: FCXIAZMHGVYTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399462B2

Procedure details

2-Thioxo-2,3-dihydro-1H-pyrimidin-4-one (12.8 g) was added to a solution of NaOH (8.0 g) in water (70 mL). After complete dissolution of the solids butyl iodide (12.4 mL) was added to the solution and the resulting mixture was stirred at RT overnight. A second aliquot of butyl iodide (1.2 mL) was then added and the reaction mixture was stirred for 24 h. A third aliquot of butyl iodide (1.2 mL) was added and the resulting mixture was stirred for 6 days. Glacial acetic acid (5.5 mL) was added and the reaction mixture was stirred for 30 min, it was then stored at 4° C. overnight. The precipitate formed was collected by filtration and dried under reduced pressure to give 12.3 g of 2-butylsulfanyl-3H-pyrimidin-4-one.
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
reactant
Reaction Step Four
Quantity
5.5 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]=[C:2]1[NH:7][C:6](=[O:8])[CH:5]=[CH:4][NH:3]1.[OH-].[Na+].[CH2:11](I)[CH2:12][CH2:13][CH3:14].C(O)(=O)C>O>[CH2:11]([S:1][C:2]1[NH:7][C:6](=[O:8])[CH:5]=[CH:4][N:3]=1)[CH2:12][CH2:13][CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
S=C1NC=CC(N1)=O
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12.4 mL
Type
reactant
Smiles
C(CCC)I
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(CCC)I
Step Four
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(CCC)I
Step Five
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 24 h
Duration
24 h
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 6 days
Duration
6 d
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
it was then stored at 4° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC)SC1=NC=CC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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